2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
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Overview
Description
2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a dichlorophenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The process generally starts with the preparation of the triazole ring, followed by the introduction of the phenyl and dichlorophenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The triazole ring and phenyl groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Butanediol, 3-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-
- 2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)-
Uniqueness
The uniqueness of 2,3-Butanediol, 2-(2,4-dichlorophenyl)-3-phenyl-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
107710-88-3 |
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Molecular Formula |
C18H17Cl2N3O2 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(2R,3S)-2-(2,4-dichlorophenyl)-3-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-17(24,13-5-3-2-4-6-13)18(25,10-23-12-21-11-22-23)15-8-7-14(19)9-16(15)20/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1 |
InChI Key |
ALSZSBJXLWUUGS-ROUUACIJSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)([C@](CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
Origin of Product |
United States |
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